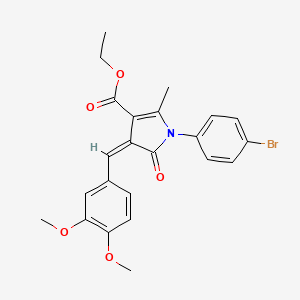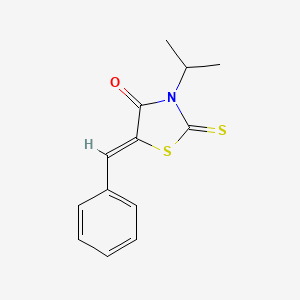![molecular formula C23H22N4O5 B5916370 2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5916370.png)
2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide is a chemical compound that belongs to the class of hydrazides. It is a yellow crystalline powder with a molecular formula of C20H20N4O5 and a molecular weight of 408.4 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and molecular biology.
作用機序
The mechanism of action of 2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide is not fully understood. However, it is believed to exert its antitumor and antiviral activities through the inhibition of key enzymes involved in the proliferation and replication of cancer cells and viruses, respectively. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis, a process of programmed cell death, in cancer cells by activating the caspase cascade. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In vitro studies have also demonstrated the antiviral activity of this compound against a broad range of viruses, including herpes simplex virus, human immunodeficiency virus, and hepatitis B virus.
実験室実験の利点と制限
The advantages of using 2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide in lab experiments include its potent antitumor and antiviral activities, its ease of synthesis, and its relatively low toxicity. However, the limitations of using this compound in lab experiments include its poor solubility in water, which may limit its bioavailability and efficacy in vivo, and its potential for off-target effects, which may affect the interpretation of experimental results.
将来の方向性
There are several future directions for the research on 2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide. One of the most promising directions is the development of novel analogs of this compound with improved efficacy and selectivity for specific cancer types and viruses. Another direction is the investigation of the underlying mechanism of action of this compound, which may provide insights into the development of new therapeutic strategies for cancer and viral diseases. Additionally, the potential use of this compound as a diagnostic tool for cancer and viral infections warrants further investigation.
合成法
The synthesis of 2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide involves the condensation reaction between 2-amino-benzoic acid hydrazide and 3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde in the presence of acetic acid as a catalyst. The reaction is carried out under reflux conditions for several hours until the formation of the desired product is complete. The yield of the product can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of reagents used.
科学的研究の応用
2-amino-N'-{3-ethoxy-4-[(4-nitrobenzyl)oxy]benzylidene}benzohydrazide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent antitumor and antiviral activities. Several studies have reported the synthesis and biological evaluation of analogs of this compound for the development of novel anticancer and antiviral agents.
特性
IUPAC Name |
2-amino-N-[(Z)-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O5/c1-2-31-22-13-17(14-25-26-23(28)19-5-3-4-6-20(19)24)9-12-21(22)32-15-16-7-10-18(11-8-16)27(29)30/h3-14H,2,15,24H2,1H3,(H,26,28)/b25-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXTZGFZJVJLQI-QFEZKATASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC=C2N)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N\NC(=O)C2=CC=CC=C2N)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-[(Z)-[3-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylideneamino]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dimethyl-N-[4-morpholinyl(phenyl)methylene]benzenesulfonamide](/img/structure/B5916291.png)
![3-methyl-1-(4-methyl-1-piperazinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5916293.png)



![N-[1-{[(2,4-dimethylphenyl)amino]carbonyl}-2-(1H-indol-3-yl)vinyl]benzamide](/img/structure/B5916310.png)



![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5916330.png)
![ethyl 4-{[2-[(4-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}benzoate](/img/structure/B5916333.png)
![1,1'-[(2,4,5,6-tetrafluoro-1,3-phenylene)dicarbonyl]dipyrrolidine](/img/structure/B5916336.png)

